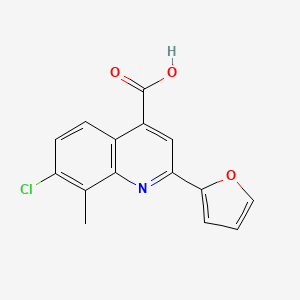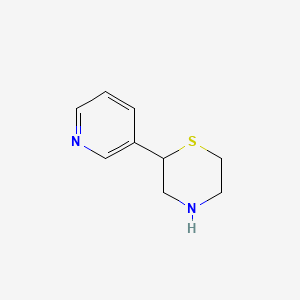
2-(Pyridin-3-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)thiomorpholine is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2 . This indicates that the molecule consists of a pyridine ring attached to a thiomorpholine ring.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 180.27 and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Optical and Electronic Materials
Phosphorescent iridium(III) complexes with cyclometalated ligands, including derivatives similar to 2-(pyridin-3-yl)thiomorpholine, have been extensively studied for their high-efficiency red phosphorescence. These complexes are notable for their application in organic light-emitting diodes (OLEDs), demonstrating significant potential in the development of display and lighting technologies. The introduction of substituents such as methyl or trifluoromethyl groups to the pyridine rings leads to bathochromic shifts, enhancing the red emissive properties of these complexes. This adaptability is crucial for creating devices with high efficiency and pure-red emission, contributing to advancements in OLED technology (Tsuboyama et al., 2003).
Corrosion Inhibition
Cadmium(II) Schiff base complexes incorporating ligands with pyridin-2-yl structures have shown promising corrosion inhibition properties on mild steel in acidic environments. The structure and nuclearity of these complexes play a significant role in their efficiency as corrosion inhibitors, potentially opening new pathways in corrosion engineering and materials science (Das et al., 2017).
Photoluminescence and Emission Properties
The structural design of compounds containing pyrazin-2-yl and pyridin-2-yl units, akin to this compound, has been explored to understand their thermal, redox, and UV-Vis absorption and emission properties. These compounds exhibit structure-dependent fluorescence in both solution and solid states, highlighting their potential in developing new luminescent materials for various applications, including sensors and optical devices (Palion-Gazda et al., 2019).
Electroluminescence and OLEDs
Pyrazol-pyridine ligands, which share structural features with this compound, have been utilized in synthesizing orange-red iridium(III) complexes. These complexes demonstrate high phosphorescence quantum yields and are used in OLEDs to achieve exceptional performance, including high luminance and external quantum efficiency. This research underscores the potential of such complexes in enhancing the performance of OLEDs, particularly in achieving high-efficiency orange-red emissions (Su et al., 2021).
Safety and Hazards
The safety information for 2-(Pyridin-3-yl)thiomorpholine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-pyridin-3-ylthiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYYUGOVEFECNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397516 |
Source


|
| Record name | 2-(pyridin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951623-85-1 |
Source


|
| Record name | 2-(pyridin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)
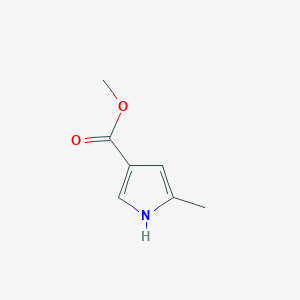
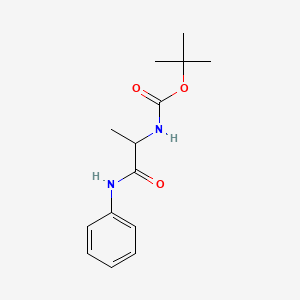
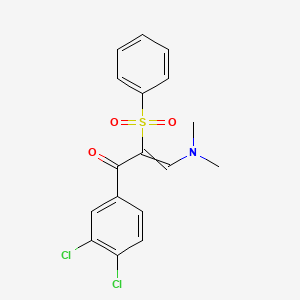
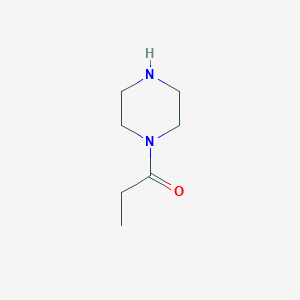





![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)
